2-[2-(2-Bromo-phenyl)-ethyl]-malonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(2-bromophenyl)ethyl]propanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c12-9-4-2-1-3-7(9)5-6-8(10(13)14)11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMMUYSGVFTLON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(C(=O)O)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformations of 2 2 2 Bromo Phenyl Ethyl Malonic Acid
Reactivity of the Carboxylic Acid Groups
The presence of two carboxylic acid groups on a single carbon atom imparts characteristic reactivity to the malonic acid moiety of the molecule. These groups can undergo reactions typical of carboxylic acids, such as esterification, amidation, and salt formation, with the added feature of facile decarboxylation.
Esterification and Amidation Reactions
Like other carboxylic acids, 2-[2-(2-Bromo-phenyl)-ethyl]-malonic acid can be converted into its corresponding esters and amides. wikipedia.orgchemcess.comatamankimya.com Esterification is typically achieved by reacting the diacid with an alcohol under acidic catalysis (Fischer esterification) or by first converting the diacid to a more reactive derivative like a diacyl chloride, followed by reaction with an alcohol. The formation of diesters is common, though mono-esters can be prepared using specific methods. wikipedia.org
Amidation follows similar principles, reacting the diacid or its activated derivatives with primary or secondary amines to form the corresponding diamides. The use of peptide coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), can facilitate this transformation under mild conditions, even with less reactive amines. mdpi.com
Table 1: Representative Esterification and Amidation Reactions
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Diesterification | Ethanol, H₂SO₄ (catalyst), heat | Diethyl 2-[2-(2-bromophenyl)ethyl]malonate |
| Diamidation | Benzylamine, DCC | N,N'-Dibenzyl-2-[2-(2-bromophenyl)ethyl]malonamide |
Decarboxylation Mechanisms and Control
A hallmark reaction of malonic acid and its substituted derivatives is decarboxylation, which is the loss of a carboxyl group as carbon dioxide (CO₂), typically upon heating. chemcess.com For this compound, this process would yield 4-(2-bromophenyl)butanoic acid.
The generally accepted mechanism for the thermal decarboxylation of a β-dicarboxylic acid involves an internal electron transfer via a cyclic, six-membered transition state. chemcess.comjove.com This produces an enol intermediate which subsequently tautomerizes to the more stable carboxylic acid product. jove.com
Control over decarboxylation is crucial for synthetic applications:
Thermal Control: The reaction is often initiated by simply heating the compound above its melting point, which is typically around 135 °C for malonic acid itself. chemcess.com The presence of the bulky 2-(2-bromo-phenyl)-ethyl substituent may influence the required temperature.
Catalytic Methods: Modern organic chemistry has developed milder methods for decarboxylation. For instance, photoredox catalysis using an acridinium (B8443388) photooxidant can achieve hydrodecarboxylation, including the double decarboxylation of malonic acid derivatives. organic-chemistry.orgnih.gov
Krapcho Decarboxylation: While primarily used for malonic esters, the Krapcho reaction (heating with a salt like lithium chloride in a polar aprotic solvent like DMSO) is a powerful method for decarboxylation that can be relevant after esterification. organic-chemistry.org
Salt Formation and Subsequent Transformations
As a diacid, this compound readily reacts with bases to form carboxylate salts. wikipedia.orgatamankimya.com Depending on the stoichiometry of the base used, it can form mono- or dianionic salts. The formation of these salts increases the compound's solubility in water. byjus.com
The formation of salts is not merely a physical transformation but a gateway to further chemical reactivity. For instance, reaction with superacids can lead to the formation of protonated salts. researchgate.net More synthetically relevant is the deprotonation of the alpha-carbon, which is discussed in the next section, a process often carried out by converting the diacid to its salt form first.
Reactivity of the Alpha-Carbon in the Malonic Acid Moiety
The carbon atom situated between the two carbonyl groups (the α-carbon) in this compound is particularly reactive due to the presence of a single acidic proton. The electron-withdrawing nature of the adjacent carboxyl groups makes this proton readily removable by a suitable base.
Further Alkylation and Functionalization
The classic malonic ester synthesis provides the foundational principles for the reactivity of the alpha-carbon. masterorganicchemistry.comchemicalnote.comwikipedia.org In the case of this compound, the remaining acidic proton on the alpha-carbon can be removed by a base (such as sodium ethoxide if the compound is in its ester form) to generate a resonance-stabilized enolate. masterorganicchemistry.comlibretexts.org
This nucleophilic enolate can then react with an electrophile, most commonly an alkyl halide, in an SN2 reaction. libretexts.org This allows for the introduction of a second substituent onto the alpha-carbon, leading to a dialkylated malonic acid derivative. chemicalnote.comwikipedia.org This is a powerful method for constructing complex carbon skeletons. A major challenge can be preventing dialkylation when only mono-alkylation is desired. wikipedia.org
Table 2: Example of Further Alkylation
| Starting Material (Ester Form) | Base | Alkylating Agent | Product (Ester Form) |
|---|---|---|---|
| Diethyl 2-[2-(2-bromophenyl)ethyl]malonate | Sodium Ethoxide | Methyl Iodide (CH₃I) | Diethyl 2-[2-(2-bromophenyl)ethyl]-2-methylmalonate |
Condensation and Addition Reactions (e.g., Knoevenagel)
The active methylene (B1212753) group of malonic acid and its derivatives is a key participant in condensation reactions. The most notable of these is the Knoevenagel condensation. wikipedia.orgwikipedia.org This reaction involves the nucleophilic addition of the active methylene compound to the carbonyl group of an aldehyde or ketone, typically catalyzed by a weak base like an amine (e.g., piperidine (B6355638) or pyridine). wikipedia.orgresearchgate.net The initial adduct then undergoes dehydration to yield an α,β-unsaturated product. wikipedia.org
When this compound itself is used in a Knoevenagel condensation, particularly with pyridine (B92270) as the catalyst in the Doebner modification, the condensation is often followed by decarboxylation. wikipedia.orgwikipedia.orgorganic-chemistry.org This provides a direct route to substituted acrylic acids. The reaction with an aldehyde (R-CHO) would proceed as follows:
Condensation: Reaction with the aldehyde to form a substituted benzylidenemalonic acid.
Decarboxylation: Spontaneous or induced loss of CO₂ to yield the final α,β-unsaturated carboxylic acid.
This pathway highlights the dual reactivity of the molecule, involving both the alpha-carbon and one of the carboxylic acid groups in a single synthetic operation.
Reactivity of the Bromophenyl Moiety
The bromine atom on the phenyl ring is a leaving group that enables a range of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis. The carbon-bromine bond of an aryl bromide, such as that in this compound, serves as an excellent electrophilic partner in these transformations. nobelprize.orglibretexts.org The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation with an organometallic nucleophile, and reductive elimination to form the final product and regenerate the palladium(0) catalyst. nobelprize.orgyoutube.com
Several named cross-coupling reactions could be applied, each utilizing a different class of nucleophilic coupling partner:
Suzuki-Miyaura Coupling: This reaction employs organoboron compounds, such as arylboronic acids or esters, to form new carbon-carbon bonds. nobelprize.orgmdpi.com It is renowned for its mild reaction conditions and tolerance of a wide variety of functional groups, including carboxylic acids. nobelprize.org
Negishi Coupling: Utilizes organozinc reagents as the nucleophilic partner. nobelprize.orgrhhz.net
Stille Coupling: Employs organotin compounds. libretexts.org
Hiyama Coupling: Uses organosilicon compounds, which often require activation with a fluoride (B91410) source or are used as organosilanols. libretexts.orgnih.gov
Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base. youtube.com This is a key method for synthesizing arylamines.
The reactivity order for the aryl halide in these coupling reactions is generally I > Br > OTf > Cl. libretexts.org The presence of the malonic acid group would likely necessitate the use of a base to facilitate the reaction, which could also deprotonate the acidic protons of the malonic acid. However, reactions like the Suzuki-Miyaura coupling are often compatible with such functionality. nobelprize.org
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Analogous Aryl Bromide Substrates
| Coupling Reaction | Aryl Bromide Substrate | Coupling Partner | Catalyst System | Product | Reference |
| Suzuki-Miyaura | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | mdpi.com |
| Suzuki-Miyaura | Bromobenzene | Arylboronic acid | Pd(0), Base | Biphenyl derivative | nobelprize.org |
| Direct Arylation | 4-Bromoacetophenone | 2-Butylfuran | Pd(II) complex, K₂CO₃ | 4-(5-Butylfuran-2-yl)acetophenone | mdpi.com |
| Buchwald-Hartwig | Aryl Bromide | Amine | Pd catalyst, Base | Arylamine | youtube.com |
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, like bromide, on an aromatic ring. wikipedia.org Unlike SN2 reactions, the SNAr mechanism proceeds through a two-step addition-elimination pathway. libretexts.org The nucleophile first attacks the carbon bearing the leaving group, forming a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org
A critical requirement for the SNAr mechanism is the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. masterorganicchemistry.com Common activating groups include nitro (NO₂), cyano (CN), and acyl groups. wikipedia.org
In the case of this compound, the substituent at the ortho position is an ethyl-malonic acid group. This alkyl carboxylic acid group is not a strong electron-withdrawing group capable of sufficiently stabilizing the anionic intermediate required for a classical SNAr reaction. Therefore, the bromophenyl moiety in this compound is considered "unactivated," and it is not expected to undergo SNAr reactions under standard conditions. worktribe.comrsc.org While some catalytic systems have been developed for the SNAr of unactivated aryl chlorides, these often require high temperatures and long reaction times. worktribe.comrsc.org
The bromine atom on the phenyl ring can be replaced by a metal, such as lithium or magnesium, to form a highly reactive organometallic intermediate. This is typically achieved through two main methods: direct insertion of the metal (for Grignard reagents) or metal-halogen exchange (for organolithium reagents). wikipedia.orgethz.ch
Grignard Reagent Formation: This involves reacting the aryl bromide with magnesium metal in an ether solvent like diethyl ether or THF. libretexts.org The magnesium inserts into the carbon-bromine bond to form an organomagnesium halide (R-MgBr). masterorganicchemistry.com
Lithiation: This is often performed via a metal-halogen exchange reaction, where an existing organolithium reagent, such as n-butyllithium or t-butyllithium, exchanges its lithium atom for the bromine on the aromatic ring. wikipedia.orgethz.ch This exchange is typically very fast, especially for aryl bromides. wikipedia.org
Once formed, these organometallic species are powerful nucleophiles and strong bases. masterorganicchemistry.com They can react with a wide range of electrophiles to form new carbon-carbon or carbon-heteroatom bonds. For example, reaction with carbon dioxide (CO₂) followed by an acidic workup yields a carboxylic acid. jove.com
However, a significant challenge in applying these reactions to this compound is the presence of the highly acidic carboxylic acid protons. Both Grignard reagents and organolithium reagents are extremely strong bases and will react immediately and preferentially with acidic protons. masterorganicchemistry.comtamu.eduquora.com This acid-base reaction would consume the organometallic reagent and prevent it from reacting at the desired carbon center. leah4sci.com
To circumvent this problem, the acidic functional group must be protected before the formation and reaction of the organometallic species. Alternatively, specialized reaction conditions can sometimes be employed. For instance, using a combination of a Grignard reagent and an organolithium reagent (e.g., i-PrMgCl and n-BuLi) has been shown to facilitate halogen-metal exchange on substrates containing acidic protons under non-cryogenic conditions. nih.govresearchgate.net This approach involves forming a magnesium salt of the acidic group, which is more stable towards the organometallic reagent, allowing the subsequent halogen-metal exchange to proceed. researchgate.net
Mechanistic Investigations and Reaction Pathway Analysis
Elucidation of Alkylation Mechanisms (SN2 vs. Radical)
The synthesis of 2-[2-(2-Bromo-phenyl)-ethyl]-malonic acid itself involves the alkylation of a malonic ester, typically diethyl malonate. This classic reaction proceeds through the formation of a resonance-stabilized enolate, which then acts as a nucleophile. pressbooks.publibretexts.orglibretexts.org
The generally accepted mechanism for the alkylation of malonic ester enolates with primary alkyl halides, such as a 2-(2-bromo-phenyl)-ethyl halide precursor, is the SN2 (bimolecular nucleophilic substitution) pathway. pressbooks.pubopenochem.orgorganicchemistrytutor.com This reaction is subject to the typical constraints of SN2 reactions, where steric hindrance plays a significant role. organicchemistrytutor.com Primary and methyl halides are excellent electrophiles for this transformation, while secondary halides react poorly and tertiary halides are unsuitable. pressbooks.puborganicchemistrytutor.com
The key steps are:
Enolate Formation: A base, such as sodium ethoxide, deprotonates the α-carbon of the malonic ester, creating a nucleophilic enolate ion. libretexts.orglibretexts.org The acidity of this proton (pKa ≈ 13 for diethyl malonate) allows for nearly quantitative conversion to the enolate. pressbooks.puborganicchemistrytutor.com
Nucleophilic Attack: The enolate ion attacks the electrophilic carbon of the alkyl halide in a concerted, backside attack, displacing the halide leaving group. pressbooks.pub
While the SN2 mechanism is dominant in traditional malonic ester synthesis, radical pathways can become relevant under different conditions, particularly in decarboxylative couplings. Some modern cross-coupling reactions involving malonic acid derivatives have been shown to proceed through radical intermediates, especially when photoredox or certain transition metal catalysts are employed. researchgate.netnih.gov For instance, the nickel-catalyzed reductive decarboxylative cross-coupling of malonic acid derivatives with aryl halides is supported by mechanistic studies to follow a radical-based pathway. researchgate.net
Table 1: Comparison of Alkylation Mechanisms
| Feature | SN2 Mechanism | Radical Mechanism |
|---|---|---|
| Initiation | Base-mediated deprotonation to form an enolate. libretexts.org | Photochemical, thermal, or redox initiation to generate a radical. researchgate.net |
| Intermediate | Enolate ion. openochem.org | Carbon-centered radical. researchgate.net |
| Substrate Scope | Prefers primary and methyl halides; sensitive to steric hindrance. organicchemistrytutor.com | Can be applied to a broader range of substrates, including those prone to radical formation. |
| Key Step | Concerted backside nucleophilic attack. pressbooks.pub | Radical addition and/or coupling. |
| Typical Conditions | Basic conditions (e.g., NaOEt in ethanol). libretexts.org | Often involves photoredox catalysts or specific transition metals (e.g., Ni). researchgate.net |
Understanding Decarboxylation Pathways
A hallmark reaction of malonic acids and their derivatives is decarboxylation, the loss of a carboxyl group as carbon dioxide (CO₂). masterorganicchemistry.com This transformation is unique to carboxylic acids that possess a second carbonyl group at the β-position, as is the case in this compound. pressbooks.publibretexts.org
The most common pathway is thermal decarboxylation, which occurs upon heating. The mechanism is a concerted, pericyclic reaction that proceeds through a cyclic six-membered transition state. masterorganicchemistry.comjove.com
The mechanistic steps are as follows:
Cyclic Transition State: The molecule arranges into a six-membered ring where the hydroxyl proton of one carboxyl group is positioned to transfer to the carbonyl oxygen of the other. libretexts.org
Concerted Reaction: An internal electron redistribution leads to the simultaneous cleavage of a C-C bond and the formation of an enol intermediate, releasing CO₂ gas. jove.com
Tautomerization: The resulting enol rapidly tautomerizes to the more stable final product, 4-(2-bromophenyl)butanoic acid. libretexts.orglibretexts.org
Decarboxylation can also be facilitated under acidic conditions. nih.gov While thermal decarboxylation is common, studies on related structures like 2-(perfluorophenyl)malonic acid have shown that vigorous acidic hydrolysis can lead to complete decarboxylation, suggesting that the stability of the substituted malonic acid is a critical factor. beilstein-journals.org Furthermore, modern methods have been developed for the decarboxylation of malonic acid derivatives under mild conditions, for example, using N,N′-carbonyldiimidazole (CDI) or through photoredox catalysis. nih.govorganic-chemistry.org
Catalytic Cycle Analysis in Cross-Coupling Reactions (e.g., Pd, Cu)
The 2-bromophenyl group in this compound makes it an ideal substrate for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions. These reactions are fundamental in forming new carbon-carbon or carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling: Palladium catalysis is widely used for coupling aryl halides. nih.gov A typical catalytic cycle for a Suzuki coupling of the bromo-phenyl moiety with an organoboron reagent involves the following key steps: youtube.com
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl-bromine bond of the malonic acid derivative, forming a Pd(II) intermediate. youtube.com
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step often requires a base.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle. youtube.com
Decarboxylative cross-coupling is a more advanced transformation where the carboxylic acid itself acts as the nucleophilic partner after decarboxylation. These reactions often employ bimetallic systems, such as palladium and copper or silver, where one metal facilitates the decarboxylation and the other participates in the cross-coupling cycle. acs.org
Copper-Catalyzed Cross-Coupling: Copper catalysts are also effective, particularly for C-N and C-O bond formation (e.g., Ullmann condensation) and have been used in C-C bond formation with Grignard reagents or organozinc reagents. organic-chemistry.orgchemrxiv.org A copper-catalyzed C-N coupling of the bromo-phenyl group with an amine, for instance, might involve a cycle where copper catalyzes both a deoxygenation step (if starting from a nitroarene precursor) and the C-N bond formation. nih.gov In some copper-catalyzed cross-couplings of alkyl halides with Grignard reagents, the reaction proceeds via an SN2 mechanism with inversion of configuration. organic-chemistry.org
Influence of Substituents on Reaction Kinetics and Selectivity
Substituents on the malonic acid framework and the phenyl ring significantly influence reaction outcomes. Their electronic and steric properties can alter reaction rates and control regioselectivity and stereoselectivity.
Electronic Effects: The bromine atom on the phenyl ring is an electron-withdrawing group due to its inductive effect. This has several consequences:
Acidity: The electron-withdrawing nature of the bromo-phenyl group, transmitted through the ethyl chain, can slightly increase the acidity of the malonic acid protons compared to an unsubstituted alkylmalonic acid. ucsb.edu
Cross-Coupling: The C-Br bond is activated towards oxidative addition by electron-withdrawing groups, potentially increasing the rate of palladium-catalyzed cross-coupling reactions.
Decarboxylation: Aryl malonic acids with electron-withdrawing groups can be more prone to decarboxylation. nih.govbeilstein-journals.org
Steric Effects: The 2-[2-(2-Bromo-phenyl)-ethyl]- group is sterically demanding.
Alkylation: If a second alkylation were attempted on the α-carbon of this compound, the bulky existing substituent would sterically hinder the approach of a second electrophile. wikipedia.org
Selectivity: In reactions involving the aromatic ring, the ortho-bromo substituent directs incoming groups and can influence the selectivity of the reaction. For example, in further aromatic substitutions, it would act as an ortho-, para-director, but the steric bulk would favor substitution at the less hindered para-position relative to the bromine.
Studies on N-arylaminomethylene malonates have shown that substituents on the aryl ring can be used to probe and achieve selective inhibition of enzymes by forming specific hydrogen bonding contacts. nih.gov Similarly, the substituents on this compound would dictate its interaction with catalytic species and other reactants, thereby controlling the kinetics and selectivity of its transformations. nih.gov
Table 2: Summary of Substituent Effects
| Substituent Group | Effect on Reactivity | Influence on Selectivity |
|---|---|---|
| 2-Bromo-phenyl-ethyl | Steric Hindrance: Slows down further α-alkylation. wikipedia.org | Directing Group: Influences regioselectivity in aromatic ring reactions. |
| Bromine Atom | Inductive Effect: Increases acidity of malonic protons and activates the C-Br bond for oxidative addition. ucsb.edu | Ortho-, Para-Director: Directs electrophilic aromatic substitution, though sterically hindered. |
| Malonic Acid | Decarboxylation: Prone to thermal or acid-catalyzed decarboxylation. masterorganicchemistry.com | Chelation: Can act as a bidentate ligand for metal catalysts, influencing the catalytic cycle. |
Theoretical and Computational Studies
Quantum Chemical Calculations (e.g., DFT) on Molecular Structure and Conformation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for determining the most stable three-dimensional structure of a molecule. mdpi.com DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), can accurately predict geometric parameters like bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net
For 2-[2-(2-Bromo-phenyl)-ethyl]-malonic acid, key structural aspects for investigation would include:
The rotational barriers around the C-C single bonds of the ethyl chain.
The orientation of the bromophenyl group relative to the malonic acid moiety.
The conformation of the two carboxylic acid groups, including the potential for intramolecular hydrogen bonding.
By performing a potential energy surface scan, researchers can identify various conformers and determine their relative stabilities. The most stable conformer, or global minimum, represents the most likely structure of the molecule in the gas phase. mdpi.com The accuracy of these calculations is often validated by comparing the computed parameters with experimental data from X-ray crystallography for similar or related compounds. researchgate.net
Table 1: Representative Predicted Geometrical Parameters for a Phenylalkanoic Acid Derivative (Note: This table is illustrative, based on typical results from DFT calculations on similar molecules, as specific data for the target compound is not available.)
| Parameter | Bond/Angle Definition | Predicted Value (B3LYP/6-31G(d,p)) |
| Bond Length | C=O (carboxyl) | ~1.21 Å |
| Bond Length | C-O (carboxyl) | ~1.35 Å |
| Bond Length | C-Br (aromatic) | ~1.90 Å |
| Bond Angle | O=C-O (carboxyl) | ~124° |
| Bond Angle | C-C-Br (aromatic) | ~120° |
| Dihedral Angle | C-C-C-C (ethyl chain) | ~180° (anti) or ~60° (gauche) |
Prediction of Reactivity and Regioselectivity via Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Analysis)
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy and spatial distribution of these orbitals are key to understanding a molecule's behavior as a nucleophile or an electrophile. pku.edu.cn
HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO is likely to be distributed over the electron-rich areas, such as the oxygen atoms of the carboxylic acid groups or the π-system of the bromophenyl ring.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's ability to accept electrons (electrophilicity). The LUMO would likely be centered on the electron-deficient regions, such as the carbonyl carbons of the malonic acid moiety.
The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and stability. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations can reliably predict the energies and shapes of these frontier orbitals. eurjchem.com This analysis helps predict how the molecule will interact with other reagents and the likely sites of reaction. acs.org
Table 2: Illustrative Frontier Orbital Data (Note: This data is representative for a substituted aromatic carboxylic acid and not specific to the title compound.)
| Parameter | Description | Predicted Energy (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| ΔE (LUMO-HOMO) | HOMO-LUMO Energy Gap | 5.3 eV |
Transition State Analysis for Key Reaction Steps
Computational chemistry can model the entire pathway of a chemical reaction, including the high-energy transition state (TS) that connects reactants to products. e3s-conferences.org Locating and characterizing the TS is vital for understanding reaction mechanisms and calculating activation energies, which determine the reaction rate.
For this compound, a relevant reaction to study would be its intramolecular cyclization. Malonic acid derivatives can undergo cyclization reactions to form heterocyclic rings. nih.govmdpi.com Using DFT methods, one could model the reaction pathway for, as an example, a Friedel-Crafts-type acylation where one of the carboxylic acid groups attacks the bromophenyl ring to form a new ring system.
The process involves:
Optimizing the geometries of the reactant and the proposed product.
Locating the transition state structure on the potential energy surface.
Confirming the TS by performing a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net
This analysis provides the activation energy barrier for the reaction, offering insights into whether the reaction is kinetically feasible under certain conditions. researchgate.net
Spectroscopic Property Prediction and Correlation with Experimental Data
DFT calculations are highly effective for predicting various spectroscopic properties, which can then be compared with experimental spectra (like IR, Raman, and NMR) to confirm the molecular structure. researchgate.netmdpi.com
Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to atomic positions, one can predict the vibrational frequencies and intensities of a molecule. researchgate.net These calculated frequencies often show excellent correlation with experimental IR and Raman spectra, aiding in the assignment of complex spectral bands. eurjchem.com
NMR Spectroscopy: The magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) can be computed, which are then converted into chemical shifts. nih.gov These predicted NMR spectra are invaluable for structural elucidation, especially for complex molecules where spectral interpretation can be ambiguous.
Correlating predicted spectra with experimental results provides strong evidence for the computed lowest-energy conformation of the molecule. mdpi.com
Solvent Effects and Implicit/Explicit Solvation Models
Reactions and molecular properties are significantly influenced by the solvent environment. Computational models can account for these effects in two primary ways:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium rather than individual molecules. gaussian.commdpi.com This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the solute's geometry, stability, and reactivity. osti.gov The SMD model, for instance, is often recommended for calculating the free energy of solvation. gaussian.com
Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This method allows for the study of specific solute-solvent interactions, such as hydrogen bonding. mdpi.com Multiscale models like ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) can combine high-level quantum mechanics for the solute with lower-level molecular mechanics for the solvent to make these calculations more feasible. mdpi.com
For this compound, modeling in different solvents (e.g., water, ethanol, chloroform) would reveal how its conformation and the acidity of its carboxylic acid protons change in various chemical environments.
Derivatives and Analogues of 2 2 2 Bromo Phenyl Ethyl Malonic Acid
Structural Modifications of the Malonic Acid Core (e.g., mono-esters, amides, nitriles)
The dicarboxylic acid functionality of the malonic acid core is a prime target for structural modification. Standard organic synthesis techniques allow for the conversion of the carboxylic acid groups into a variety of other functional groups, including esters, amides, and nitriles.
Esters: The malonic ester synthesis is a foundational method in organic chemistry that utilizes dialkyl malonates as starting materials. askthenerd.comwikipedia.orgmasterorganicchemistry.com The synthesis of 2-[2-(2-bromo-phenyl)-ethyl]-malonic acid itself typically proceeds via the alkylation of a malonic ester, such as diethyl malonate, with a suitable 2-bromo-phenylethyl halide. askthenerd.com This process directly yields the diethyl ester of the target compound. Subsequent hydrolysis, often under acidic or basic conditions, is required to obtain the diacid. askthenerd.com
Partial hydrolysis of the diester can lead to the formation of mono-esters. For instance, carefully controlled saponification using one equivalent of a base can selectively hydrolyze one of the ester groups. Alternatively, specific reagents and conditions can be employed to favor mono-esterification of the diacid. These mono-esters are valuable intermediates, as the remaining carboxylic acid and ester groups can be manipulated independently.
Amides: The carboxylic acid groups can be converted into amides through standard coupling reactions. This typically involves activating the carboxylic acid (e.g., by converting it to an acyl chloride or using a coupling agent like DCC or TBTU) followed by reaction with a primary or secondary amine. wikipedia.org This allows for the introduction of a wide array of substituents (R¹, R²) on the nitrogen atoms, leading to mono-amides, di-amides, or even cyclic imides if a diamine is used. These modifications significantly alter the polarity and hydrogen-bonding capabilities of the molecule.
Nitriles: The conversion of the malonic acid core to nitrile functionalities is another important modification. Malononitrile (B47326) (dicyanomethane) can be used as a starting material in reactions analogous to the malonic ester synthesis. nih.gov For example, alkylation of malononitrile with a 2-bromo-phenylethyl halide would yield 2-[2-(2-bromo-phenyl)-ethyl]-malononitrile. These dinitrile compounds are versatile intermediates for the synthesis of various heterocyclic systems.
Table 1: Examples of Malonic Acid Core Modifications
| Modification Type | General Structure | Synthetic Precursor | Key Reagents/Reaction |
|---|---|---|---|
| Di-ester | R-CH(COOR')₂ | Malonic acid di-ester | Base (e.g., NaOEt), R-X |
| Mono-ester | R-CH(COOH)(COOR') | Malonic acid di-ester | Controlled hydrolysis (1 eq. base) |
| Di-amide | R-CH(CONR'₂)₂ | Malonic acid | Amine, Coupling agent |
| Dinitrile | R-CH(CN)₂ | Malononitrile | Base, R-X |
Where R = 2-(2-Bromo-phenyl)-ethyl
Variations in the Bromo-Substituent (e.g., position, other halogens, multiple halogens)
The nature and position of the halogen substituent on the phenyl ring can be altered to produce a range of analogues. These changes can influence the electronic properties and steric profile of the molecule.
Positional Isomers: The bromine atom in the parent compound is at the ortho- (or 2-) position of the phenyl ring. libretexts.org Synthesizing the meta- (3-bromo) or para- (4-bromo) isomers is straightforward and involves starting the synthesis with the corresponding isomer of bromo-phenylethyl halide. For example, using 1-(2-bromoethyl)-4-bromobenzene in a malonic ester synthesis would yield 2-[2-(4-bromo-phenyl)-ethyl]-malonic acid. Research into related structures, such as (S)-3-(4-bromophenyl)butanoic acid, demonstrates the accessibility of these para-substituted building blocks. orgsyn.org
Other Halogens: The bromine can be replaced by other halogens, such as chlorine or fluorine. The synthetic route remains analogous, simply requiring the use of a different starting material, for example, 1-chloro-2-(2-chloroethyl)benzene (B87084) to synthesize the 2-chloro analogue. These substitutions can fine-tune the lipophilicity and reactivity of the aromatic ring.
Multiple Halogens: Analogues with multiple halogen substituents on the phenyl ring can also be prepared. For instance, starting with a dichlorinated or dibrominated phenyl derivative allows for the synthesis of compounds like 2-[2-(2,4-dichloro-phenyl)-ethyl]-malonic acid. A patent describes the preparation of 2-(3,5-dichlorophenyl)propanedioate salts, indicating the feasibility of synthesizing such di-halogenated structures. google.com
Table 2: Examples of Bromo-Substituent Variations
| Variation | Example Compound Name | Starting Phenyl Derivative |
|---|---|---|
| Positional Isomer (para) | 2-[2-(4-Bromo-phenyl)-ethyl]-malonic acid | 1-(2-Bromoethyl)-4-bromobenzene |
| Positional Isomer (meta) | 2-[2-(3-Bromo-phenyl)-ethyl]-malonic acid | 1-(2-Bromoethyl)-3-bromobenzene |
| Different Halogen (chloro) | 2-[2-(2-Chloro-phenyl)-ethyl]-malonic acid | 1-Chloro-2-(2-bromoethyl)benzene |
| Multiple Halogens (dichloro) | 2-[2-(2,4-Dichloro-phenyl)-ethyl]-malonic acid | 1,3-Dichloro-4-(2-bromoethyl)benzene |
Modifications of the Ethyl Linker (e.g., chain length, saturation)
The two-carbon ethyl linker between the phenyl ring and the malonic acid core can be modified in terms of its length and degree of saturation.
Chain Length: The length of the alkyl chain can be extended or shortened. For example, a propyl linker would result in 2-[3-(2-bromo-phenyl)-propyl]-malonic acid. The synthesis of this analogue would require using a 3-(2-bromophenyl)propyl halide for the alkylation of the malonic ester. Patents describing the synthesis of related compounds, such as 5-(tert-butoxycarbonyl)amino-2-ethoxycarbonyl-pentanoic acid ethyl ester from N-[(tert-butoxy)carbonyl]-3-chloro-propylamine, illustrate the general applicability of using three-carbon linkers in malonic ester syntheses. epo.orggoogle.com
Saturation: Introducing a degree of unsaturation, such as a double bond, creates an ethenyl or vinyl linker. The synthesis of 2-[2-(2-bromo-phenyl)-ethenyl]-malonic acid would likely involve a different strategy, possibly starting with a 2-bromocinnamyl halide and reacting it with a malonic ester. The reactivity of the double bond would offer further opportunities for chemical transformations.
Table 3: Examples of Ethyl Linker Modifications
| Modification | Example Compound Name | Key Reagent for Alkylation |
|---|---|---|
| Chain Extension (Propyl) | 2-[3-(2-Bromo-phenyl)-propyl]-malonic acid | 1-Bromo-3-(2-bromophenyl)propane |
| Unsaturation (Ethenyl) | 2-[2-(2-Bromo-phenyl)-ethenyl]-malonic acid | 1-Bromo-3-(2-bromophenyl)prop-1-ene |
Synthesis and Reactivity of Chiral Analogues
The central carbon of the malonic acid core in this compound is a prochiral center. nih.gov Once the two carboxylic acid groups are differentiated (for example, in a mono-ester or mono-amide), this carbon becomes a chiral center. Furthermore, modifications to the ethyl linker can also introduce chirality. The synthesis of enantiomerically pure analogues is of significant interest, particularly for biological applications.
Asymmetric Synthesis: Chiral analogues can be prepared using several asymmetric synthesis strategies. One approach involves the enantioselective alkylation of a malonic ester derivative using a chiral phase-transfer catalyst or a chiral auxiliary. This method establishes the stereocenter during the key carbon-carbon bond formation step. Research on the synthesis of chiral α-(4-bromobenzyl)alanine ethyl ester highlights methods that can be adapted for these purposes. nih.gov
Chiral Resolution: An alternative method is the resolution of a racemic mixture. This can be achieved by reacting the racemic malonic acid derivative with a chiral resolving agent (a chiral amine or alcohol) to form a pair of diastereomeric salts or esters. These diastereomers can then be separated by physical methods like fractional crystallization, followed by removal of the chiral auxiliary to yield the individual enantiomers. The successful synthesis of enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid via crystallization demonstrates the utility of such approaches. orgsyn.org
The reactivity of these chiral analogues is stereospecific. Reactions at the chiral center or adjacent functional groups will proceed with a specific stereochemical outcome, which is crucial in the synthesis of complex target molecules.
Role As a Synthetic Intermediate for Complex Molecular Architectures Non Clinical
Precursor in Annulation and Cyclization Reactions
Annulation and cyclization reactions are fundamental strategies in organic synthesis for the construction of cyclic molecules. The presence of a bromo-aromatic group and a malonic acid unit in "2-[2-(2-Bromo-phenyl)-ethyl]-malonic acid" theoretically allows for intramolecular cyclization reactions, potentially through transition metal-catalyzed processes or other activation methods. For instance, intramolecular Heck reactions or other palladium-catalyzed cyclizations are common methods for forming new rings by connecting an aryl halide to a tethered alkene or other nucleophilic partner.
However, a review of the scientific literature did not yield any specific studies where "this compound" was explicitly used as a precursor for such annulation or cyclization reactions. While there is extensive research on intramolecular cyclizations of various bromo-substituted compounds, none of the retrieved sources document the application of this specific malonic acid derivative.
Building Block for Poly-functionalized Compounds
Malonic acids and their ester derivatives are well-established building blocks in organic synthesis, primarily due to the reactivity of the acidic methylene (B1212753) protons situated between the two carboxyl groups. These compounds can be readily alkylated or acylated, serving as versatile synthons for introducing a variety of functional groups.
Theoretically, "this compound" could be utilized to synthesize poly-functionalized molecules. The malonate core allows for further substitution, while the bromophenyl group can participate in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce additional complexity. The carboxylic acid groups themselves can be converted into other functionalities such as esters, amides, or alcohols.
Despite these theoretical possibilities, published research specifically demonstrating the use of "this compound" as a starting material for the synthesis of poly-functionalized compounds is not found in the available scientific literature.
Use in the Construction of Carbon Scaffolds
The term "carbon scaffolds" refers to the fundamental carbon skeletons of organic molecules, which can range from simple chains and rings to complex polycyclic and cage-like structures. The rational design and synthesis of novel carbon scaffolds is a significant area of chemical research.
Aryl-substituted building blocks are often employed in the construction of complex carbon frameworks. The "this compound" molecule contains both an aromatic ring and a flexible side chain with reactive functional groups, which could, in principle, be used in strategies aimed at building larger carbon skeletons. For example, the bromine atom could be a handle for dimerization or polymerization reactions, and the malonic acid moiety could be used to extend carbon chains.
Nevertheless, a thorough search of scientific databases did not uncover any reports of "this compound" being used in the construction of specific carbon scaffolds. The existing literature on carbon scaffold synthesis tends to focus on other types of precursors and synthetic methodologies.
Analytical Methodologies for Characterization Focus on Method Development, Not Specific Data
Spectroscopic Method Development for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-[2-(2-Bromo-phenyl)-ethyl]-malonic acid. The development of methods using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides complementary information to build a complete structural profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Development of ¹H and ¹³C NMR spectroscopy methods is crucial for detailing the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: Method development for ¹H NMR would focus on achieving optimal resolution of signals to identify all non-equivalent protons. The acidic protons of the malonic acid moiety are expected to appear as a broad singlet in the downfield region of the spectrum, typically between 9 and 12 ppm, though this signal can be exchangeable with deuterium (B1214612) oxide (D₂O). Protons on the carbon alpha to the carboxylic acids would likely resonate around 2-2.5 ppm. The aromatic protons of the bromophenyl group would appear in the aromatic region (approximately 7-8 ppm), with their splitting patterns providing information about the substitution pattern on the benzene (B151609) ring. The ethyl chain protons would present as complex multiplets. For chiral analysis, the development of a method could involve the use of chiral solvating agents, which can induce separate signals for each enantiomer.
Mass Spectrometry (MS):
The development of a mass spectrometry method is vital for determining the molecular weight and elemental composition of the compound.
Ionization Techniques: Softer ionization techniques such as Electrospray Ionization (ESI) would be developed to minimize fragmentation and clearly observe the molecular ion.
Isotopic Pattern: A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks (M and M+2) of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule. High-resolution mass spectrometry (HR-MS) can provide a highly accurate mass measurement, which can be used to confirm the elemental formula.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) methods can be developed to induce and analyze fragmentation patterns. Expected fragmentations would include the loss of a carboxyl group (-COOH), water (H₂O), and cleavage of the ethyl chain, providing further structural confirmation.
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in the molecule. Method development involves preparing the sample, often as a solid mixed with KBr or as a thin film, and acquiring the spectrum.
Characteristic Absorptions: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid groups. A strong, sharp absorption between 1710 and 1760 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acids. The presence of the aromatic ring would be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
| Spectroscopic Technique | Anticipated Observations for this compound | Purpose in Method Development |
| ¹H NMR | Broad singlet (9-12 ppm, -COOH), Aromatic signals (7-8 ppm), Aliphatic signals (2-4 ppm) | Structural elucidation, stereochemical analysis |
| ¹³C NMR | Carbonyl signals (160-180 ppm), Aromatic signals (110-140 ppm), Aliphatic signals | Confirming carbon skeleton |
| Mass Spectrometry | Molecular ion peaks (M and M+2) of nearly equal intensity | Molecular weight determination, confirmation of bromine presence |
| Infrared Spectroscopy | Broad O-H stretch (2500-3300 cm⁻¹), Strong C=O stretch (1710-1760 cm⁻¹) | Identification of key functional groups |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating this compound from impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC):
HPLC is the primary technique for the purity assessment of non-volatile, polar compounds like carboxylic acids. Method development is a systematic process to achieve optimal separation.
Mode Selection: Reversed-phase HPLC (RP-HPLC) is the most common mode for this type of analyte.
Column Selection: A C18 or C8 column would be a typical starting point. For aromatic compounds, a phenyl-based stationary phase could also be explored to enhance selectivity through π-π interactions.
Mobile Phase Optimization: The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter for ionizable compounds like carboxylic acids; adjusting the pH to suppress the ionization of the carboxylic acid groups (typically 2-3 pH units below the pKa) can lead to better peak shape and retention. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to elute the compound and any impurities with a range of polarities.
Detection: A UV detector would be suitable, with the detection wavelength set at a maximum absorbance for the phenyl ring, likely around 254 nm.
Gas Chromatography (GC):
GC is typically used for volatile and thermally stable compounds. Direct analysis of a carboxylic acid like this compound by GC is challenging due to its low volatility and polar nature, which can lead to poor peak shape and thermal degradation.
Derivatization: To make the compound suitable for GC analysis,
Q & A
Q. Key Optimization Steps :
- Base Strength : Use anhydrous conditions and strong bases (e.g., NaH) to avoid side reactions during enolate formation.
- Stoichiometry : Excess alkyl halide ensures mono- or dialkylation, depending on the target product .
- Temperature Control : Decarboxylation requires precise heating to avoid over-degradation .
Advanced: Why does base-catalyzed hydrolysis of alkylated malonic esters often lead to undesired decarboxylation products, and how can this be mitigated?
Methodological Answer :
The β-keto acid intermediate formed during hydrolysis is highly prone to decarboxylation due to resonance stabilization of the transition state. For this compound, steric hindrance from the bromophenyl group may accelerate this process .
Q. Mitigation Strategies :
- Low-Temperature Hydrolysis : Perform hydrolysis at 0–5°C to slow decarboxylation kinetics.
- Protecting Groups : Use tert-butyl esters or silyl protections for carboxyl groups to stabilize the intermediate .
- Alternative Acids : Replace malonic acid with stabilized analogs (e.g., Meldrum’s acid) to reduce decarboxylation propensity .
Analytical: Which spectroscopic and chromatographic methods are most effective for characterizing this compound and confirming its structural integrity?
Q. Methodological Answer :
- FTIR : Identifies carboxyl (C=O stretch ~1700 cm⁻¹) and bromophenyl (C-Br ~550 cm⁻¹) groups. Bands at 2500–3000 cm⁻¹ confirm acidic protons .
- NMR :
- HPLC-DAD-MS : Quantifies purity (>95%) and detects decarboxylated byproducts (e.g., propanoic acid derivatives) with LOQ ~0.1 mg/L .
Reactivity: How does the bromophenyl substituent influence the reactivity of this malonic acid derivative in nucleophilic substitution or coupling reactions?
Methodological Answer :
The electron-withdrawing bromine enhances electrophilicity at the aromatic ring, facilitating:
- Suzuki Coupling : Pd-catalyzed cross-coupling with boronic acids to form biaryl derivatives (e.g., using 2-bromophenylboronic acid as a partner) .
- SNAr Reactions : Substitution at the ortho/para positions under basic conditions (e.g., K₂CO₃ in DMF) .
Q. Challenges :
- Steric hindrance from the ethylmalonic chain may reduce reaction rates. Pre-activation with Lewis acids (e.g., ZnCl₂) improves yields .
Biological Activity: What in vitro assays are suitable for evaluating the bioactivity of this compound, particularly in enzyme inhibition or antimicrobial studies?
Q. Methodological Answer :
- Enzyme Inhibition :
- Antimicrobial Screening :
- Broth Microdilution : Test against Sclerotinia sclerotiorum (IC₅₀ determination) with malonic acid as a positive control .
- Biofilm Disruption : Use crystal violet staining to quantify biofilm reduction in Candida spp. .
Stability: What experimental strategies assess the thermal and hydrolytic stability of this compound under varying pH and temperature conditions?
Q. Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (Td) under N₂ atmosphere.
- Forced Degradation Studies :
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C .
Stereochemistry: How can enantioselective synthesis be achieved for chiral derivatives, given the risk of racemization during synthesis?
Q. Methodological Answer :
- Chiral Auxiliaries : Incorporate Evans’ oxazolidinones during alkylation to induce asymmetry, followed by auxiliary removal under mild conditions (e.g., LiOH/MeOH) .
- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze ester enantioselectively, yielding >90% ee .
- Low-Temperature Quenching : After decarboxylation, rapidly cool the reaction to -20°C to minimize racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
